Ethyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate
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Overview
Description
Ethyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate is a chemical compound known for its unique structure and reactivity. This compound features a boron-containing dioxaborolane ring, which is often utilized in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with ethyl 2-bromoacetate under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential in drug discovery and development due to its ability to form stable complexes with biological molecules.
Medicine: Explored for its potential use in the development of boron-containing drugs, which can have unique pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating various chemical transformations. This interaction is crucial in catalytic processes and in the formation of boron-containing drugs .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate .
- Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate .
Uniqueness
Ethyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate is unique due to its pyridine ring, which can enhance its reactivity and stability compared to other similar compounds. This makes it particularly useful in various chemical and biological applications.
Biological Activity
Ethyl 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a pyridine ring and a dioxaborolane moiety, which are known to influence its biological properties. The molecular formula is C12H21BO4, with a molecular weight of 240.10 g/mol . Its unique structure is essential for its interaction with biological targets.
Inhibition of Enzymatic Activity
Research indicates that compounds containing dioxaborolane groups can act as enzyme inhibitors. For instance, similar compounds have demonstrated inhibitory activity against various kinases and enzymes involved in cancer progression and inflammation . The specific mechanism by which this compound exerts its effects may involve:
- Binding to Active Sites : The dioxaborolane moiety may facilitate binding to enzyme active sites due to its electrophilic nature.
- Disruption of Protein Interactions : The compound may interfere with protein-protein interactions critical for cellular signaling pathways.
Anticancer Activity
This compound has shown promise in preclinical studies as an anticancer agent. It was evaluated against several cancer cell lines:
These results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been assessed for antimicrobial activity. It demonstrated effectiveness against a range of bacterial strains:
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 1.0 | |
Escherichia coli | 2.0 | |
Pseudomonas aeruginosa | 3.0 |
The low minimum inhibitory concentration (MIC) values indicate strong antimicrobial potential.
In Vivo Studies
In vivo studies in murine models have highlighted the safety profile and efficacy of this compound. A study reported that administration of the compound at doses up to 40 mg/kg did not result in significant toxicity or adverse effects . Moreover, it showed substantial tumor reduction in xenograft models.
Toxicological Assessment
A subacute toxicity study revealed that the compound exhibited no significant organ toxicity at therapeutic doses. Histopathological examinations confirmed the absence of lesions in vital organs such as the liver and kidneys .
Future Directions
Given its promising biological activities and safety profile, further research is warranted to explore:
- Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its effects.
- Clinical Trials : Initiating clinical trials to evaluate its efficacy in humans for cancer treatment and as an antimicrobial agent.
- Structural Modifications : Investigating analogs of the compound to enhance potency and selectivity.
Properties
CAS No. |
1346697-35-5 |
---|---|
Molecular Formula |
C15H22BNO5 |
Molecular Weight |
307.15 g/mol |
IUPAC Name |
ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyacetate |
InChI |
InChI=1S/C15H22BNO5/c1-6-19-13(18)10-20-12-9-11(7-8-17-12)16-21-14(2,3)15(4,5)22-16/h7-9H,6,10H2,1-5H3 |
InChI Key |
FZCVRLVDOINGLH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC(=O)OCC |
Origin of Product |
United States |
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